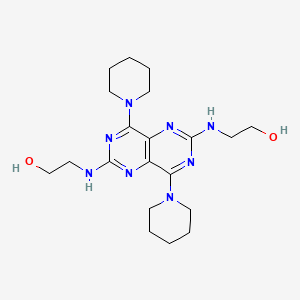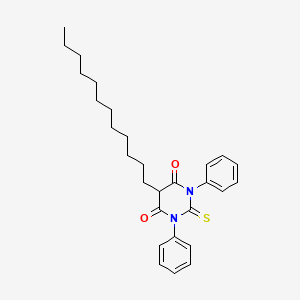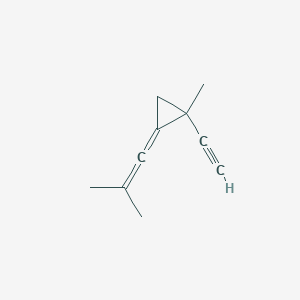
3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- is a chemical compound with the molecular formula C16H13F3N2S2 It is known for its unique structure, which includes a thiazolidine ring, a carbothioamide group, and a trifluorophenyl group
Preparation Methods
The synthesis of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- typically involves the reaction of thiazolidine derivatives with phenyl isothiocyanate and trifluorophenyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Carbothioamide derivatives: Compounds with the carbothioamide group can have different aromatic or aliphatic substituents, affecting their reactivity and applications.
Trifluorophenyl compounds: These compounds contain the trifluorophenyl group, which imparts unique chemical properties such as increased lipophilicity and stability.
The uniqueness of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- lies in its combination of these functional groups, which contribute to its diverse range of applications and reactivity.
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
InChI |
InChI=1S/C10H12/c1-5-10(4)7-9(10)6-8(2)3/h1H,7H2,2-4H3 |
InChI Key |
CJOPWMPFIBDPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1CC1(C)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
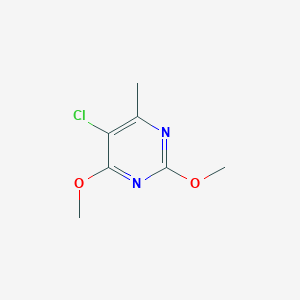
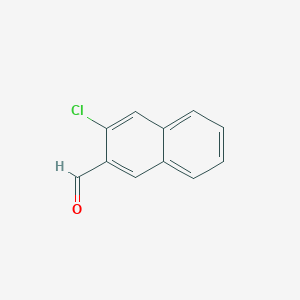

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
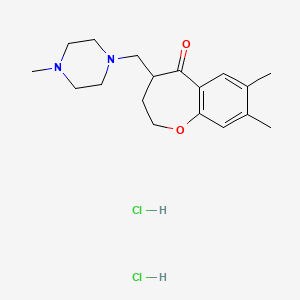
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
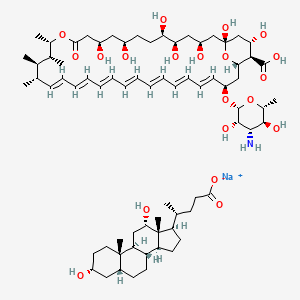
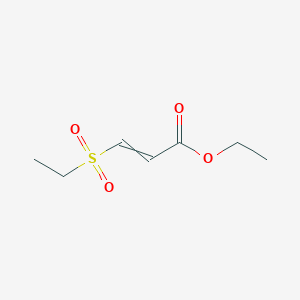
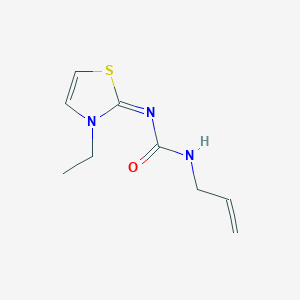
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
